Lanthanum(III) chloride hydrate

概要

説明

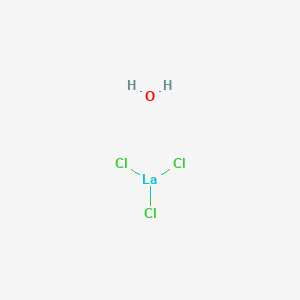

Lanthanum(III) chloride hydrate is a highly water-soluble crystalline solid with the chemical formula LaCl₃·xH₂O. It is widely used in various scientific and industrial applications due to its unique properties. This compound is known for its role in catalytic processes and as a dopant in the production of phosphors and ceramics .

作用機序

Target of Action

Lanthanum(III) chloride hydrate primarily targets divalent cation channels, particularly calcium channels . It also acts as a catalyst for the high-pressure oxidative chlorination of methane to chloromethane .

Mode of Action

The compound interacts with its targets by blocking the activity of divalent cation channels . This blocking action inhibits the normal function of these channels, leading to changes in cellular processes .

Biochemical Pathways

this compound affects the biochemical pathways associated with calcium ion transport. By blocking calcium channels, it disrupts the normal flow of calcium ions, which play a crucial role in signal transduction pathways . It also influences the oxidative chlorination pathway when acting as a catalyst .

Pharmacokinetics

It is known to be a highly water-soluble crystalline solid , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The blocking of calcium channels by this compound can lead to changes in cellular signaling and function . When used as a catalyst, it facilitates the conversion of methane to chloromethane .

Action Environment

Environmental factors can influence the action of this compound. For instance, its solubility in water and alcohols can affect its distribution and efficacy . Additionally, its stability and activity may be influenced by factors such as pH and temperature . .

生化学分析

Biochemical Properties

Lanthanum(III) chloride hydrate is used in biochemical research to block the activity of divalent cation channels, mainly calcium channels . It functions as a mild Lewis acid for converting aldehydes to acetals .

Cellular Effects

It is known to be used as a precursor for the synthesis of aqueous sol-gel lanthanum phosphate nano rods . It also acts as a filter aid, an effective flocculent, and aids in the precipitation of phosphate .

Molecular Mechanism

The molecular mechanism of this compound involves its use as a catalyst for the high-pressure oxidative chlorination of methane to chloromethane . It also acts as a Lewis acid catalyst in organic synthesis .

Temporal Effects in Laboratory Settings

It is known to be a highly water-soluble crystalline solid , suggesting that it may have high stability in aqueous solutions.

Metabolic Pathways

This compound is involved in the synthesis of aqueous sol-gel lanthanum phosphate nano rods . Detailed information about the metabolic pathways it is involved in is currently limited.

Transport and Distribution

Due to its high water solubility , it is likely to be distributed widely in aqueous environments within the body.

準備方法

Synthetic Routes and Reaction Conditions

Lanthanum(III) chloride hydrate can be synthesized through several methods. One common method involves the reaction of lanthanum oxide (La₂O₃) with hydrochloric acid (HCl). The reaction proceeds as follows:

La2O3+6HCl+nH2O→2[La(H2O)n]Cl3

This reaction produces hydrated lanthanum chloride, which can be further purified and crystallized .

Industrial Production Methods

In industrial settings, anhydrous lanthanum(III) chloride is often produced using the ammonium chloride route. This involves heating lanthanum oxide with ammonium chloride to form the ammonium salt of the pentachloride, which is then converted to lanthanum(III) chloride by heating in a vacuum:

La2O3+10NH4Cl→2(NH4)2LaCl5+6H2O+6NH3

(NH4)2LaCl5→LaCl3+2HCl+2NH3

This method is efficient and widely used in the production of lanthanum(III) chloride .

化学反応の分析

Types of Reactions

Lanthanum(III) chloride hydrate undergoes various chemical reactions, including:

Oxidation: Lanthanum(III) chloride can be oxidized to form lanthanum oxide.

Reduction: It can be reduced to elemental lanthanum under specific conditions.

Substitution: Lanthanum(III) chloride can participate in substitution reactions, where chloride ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid, ammonium chloride, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound include lanthanum oxide, elemental lanthanum, and various lanthanum-based compounds used in industrial and research applications .

科学的研究の応用

Lanthanum(III) chloride hydrate has a wide range of scientific research applications:

類似化合物との比較

Similar Compounds

Cerium(III) chloride: Similar to lanthanum(III) chloride, cerium(III) chloride is used in research and industrial applications, particularly as a catalyst and in the production of phosphors.

Gadolinium(III) chloride: This compound is used in magnetic resonance imaging (MRI) as a contrast agent and in various research applications.

Uniqueness of Lanthanum(III) Chloride Hydrate

This compound is unique due to its high solubility in water and its effectiveness as a catalyst in various chemical reactions. Its ability to block divalent cation channels, particularly calcium channels, makes it valuable in biochemical research .

生物活性

Overview

Lanthanum(III) chloride hydrate (LaCl₃·xH₂O) is a water-soluble compound with significant applications in both scientific research and medicine. Its biological activity is primarily associated with its ability to interact with divalent cation channels, particularly calcium channels, which play a crucial role in various physiological processes.

Target and Mode of Action

- Target : Divalent cation channels, especially calcium channels.

- Mode of Action : this compound blocks the activity of these channels, disrupting calcium ion transport and thereby affecting cellular signaling pathways. This blockade can lead to alterations in neurotransmitter release, muscle contraction, and other calcium-dependent processes.

Biochemical Pathways

- The compound's interference with calcium channels impacts several biochemical pathways, including those involved in neurotransmission and muscle contraction. Calcium ions are essential for various cellular functions, and their dysregulation can have significant biological consequences.

Pharmacokinetics

This compound exhibits high water solubility, which facilitates its bioavailability and distribution within biological systems. Research indicates that while trace amounts of lanthanum can accumulate in tissues such as the liver, spleen, kidneys, and brain after prolonged administration, it is significantly less than that observed with aluminum compounds. This suggests a potentially lower risk of toxicity associated with lanthanum.

Cellular Effects

The compound has been utilized in various experimental settings to study its effects on cellular processes:

- Cytotoxicity Studies : Lanthanum(III) complexes have shown cytotoxic effects against different cancer cell lines. For instance, studies indicate good cytotoxic activity against human cancer cell lines, suggesting its potential use as an anticancer agent .

- Nanostructure Synthesis : It serves as a precursor for synthesizing lanthanum-based nanostructures, which have applications in drug delivery and imaging.

Case Studies

- Cytotoxic Activity : A study investigated the synthesis and biological activity of lanthanum(III) complexes containing 2-methylene-1,10-phenanthroline. The results demonstrated that these complexes exhibited significant cytotoxicity against various cell lines, indicating their potential as therapeutic agents .

- Calcium Channel Blockade : Research has shown that LaCl₃ effectively blocks calcium channels in neuronal cells, leading to decreased excitability and altered neurotransmitter release. This effect has implications for understanding neurological disorders where calcium signaling is disrupted.

Research Applications

This compound finds applications across multiple fields:

- Biochemistry : Used to study calcium signaling pathways by blocking calcium influx.

- Medicine : Investigated for its potential use in treating conditions related to calcium dysregulation.

- Nanotechnology : Employed in synthesizing nanomaterials for drug delivery systems and other biomedical applications .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | LaCl₃·xH₂O |

| Solubility | Highly water-soluble |

| Primary Target | Divalent cation (calcium) channels |

| Mechanism of Action | Blocks calcium channel activity |

| Cellular Effects | Cytotoxicity against cancer cells; disruption of calcium-dependent processes |

| Research Applications | Biochemical studies; nanostructure synthesis; potential therapeutic uses |

特性

IUPAC Name |

trichlorolanthanum;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZAAJDCYMILL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[La](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2LaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20211-76-1 | |

| Record name | Lanthanum chloride (LaCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: Does Lanthanum Chloride Hydrate accumulate in tissues after long-term administration?

A2: While trace amounts of lanthanum were detected in various tissues (liver, spleen, kidneys, brain, femur, and lungs) after 100 days of administration in rats, it was not detectable in plasma []. Importantly, compared to an equivalent aluminum treatment, the accumulation of lanthanum in tissues was significantly lower []. This suggests a potentially lower risk of toxicity associated with lanthanum compared to aluminum, but further research is needed to confirm this.

Q2: Can Lanthanum Chloride Hydrate be used to synthesize complex nanostructures?

A3: Yes, research has demonstrated the successful synthesis of rare earth nanostructures using Lanthanum Chloride Hydrate as a precursor [, ]. Notably, a green solid-state synthesis method at room temperature was employed, utilizing Lanthanum Chloride Hydrate, sodium p-hydroxybenzoate, and 8-hydroxyquinoline to create a ternary lanthanum complex []. Furthermore, in situ liquid cell transmission electron microscopy studies have showcased the formation of lanthanum-based nanostructures from Lanthanum Chloride Hydrate solutions via radiolysis []. This highlights the versatility of Lanthanum Chloride Hydrate as a starting material for advanced material synthesis.

Q3: What analytical techniques are employed to characterize the structure and composition of Lanthanum Chloride Hydrate and its derivatives?

A3: A variety of analytical methods are used to study Lanthanum Chloride Hydrate and its derivatives. These include:

- Microanalysis: For determining the elemental composition of the compound [].

- Fourier Transform Infrared (FT-IR) spectroscopy: For identifying functional groups and confirming ligand coordination [].

- UV-Vis spectroscopy: For studying electronic transitions and confirming complex formation [].

- X-ray Diffraction (XRD): For determining crystal structure and phase identification [].

- Electron Diffraction: For analyzing the structure of nanocrystalline materials [].

- Thermogravimetric Analysis (TGA): For studying thermal stability and decomposition patterns [].

- In situ Liquid Cell Transmission Electron Microscopy: For real-time imaging of nanostructure formation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。